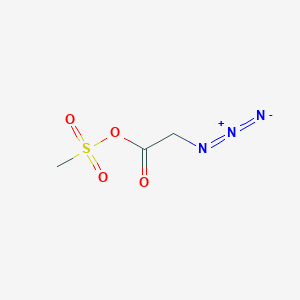
Azidoacetyl methanesulfonate
Cat. No. B2687377
Key on ui cas rn:
55689-22-0
M. Wt: 179.15
InChI Key: KTKAAPWVXFAGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03962224
Procedure details


Isopropenyl azidoacetate (1.41 g, 0.01 mole) and anhydrous methanesulfonic acid (0.96 g, 0.01 mole) in 15 ml of methylene chloride is allowed to stand at room temperature for three hours. The solvent is removed in vacuo to give azidoacetyl methanesulfonate.
Name
Isopropenyl azidoacetate
Quantity
1.41 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7]C(C)=C)=[O:6])=[N+:2]=[N-:3].[CH3:11][S:12](O)(=[O:14])=[O:13]>C(Cl)Cl>[CH3:11][S:12]([O:7][C:5](=[O:6])[CH2:4][N:1]=[N+:2]=[N-:3])(=[O:14])=[O:13]
|
Inputs


Step One
|
Name
|
Isopropenyl azidoacetate
|
|
Quantity
|
1.41 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(=O)OC(=C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OC(CN=[N+]=[N-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
